molecular formula C7H7N3 B8473373 1-(1H-pyrazol-1-yl)cyclopropanecarbonitrile

1-(1H-pyrazol-1-yl)cyclopropanecarbonitrile

Cat. No.: B8473373
M. Wt: 133.15 g/mol
InChI Key: HGTIUKBGXZUFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-pyrazol-1-yl)cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

1-pyrazol-1-ylcyclopropane-1-carbonitrile

InChI

InChI=1S/C7H7N3/c8-6-7(2-3-7)10-5-1-4-9-10/h1,4-5H,2-3H2

InChI Key

HGTIUKBGXZUFDI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)N2C=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (4.65 g, 121 mmol, 60% oil dispersion) was washed with petroleum ether under a nitrogen atmosphere. The supernatant was removed after the suspension settled in order to remove the mineral oil. Then a solution of 2-(1H-pyrazol-1-yl)acetonitrile (3 g, 27 mmol) and 1,2-dibromoethane (6.98 mL, 81 mmol) in dimethylsulfoxide (90 mL) was added at 20° C. over a period of 40 min. The reaction mixture was stirred at room temperature for 5 d. A saturated aqueous solution of ammonium chloride was added and the mixture was stirred at 0° C. for 15 min, extracted with diethyl ether, washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The resulting crude was purified via column chromatography (100-200 mesh silica gel, 5-12% ethyl acetate in petroleum ether) to afford 1-(1H-pyrazol-1-yl)cyclopropanecarbonitrile (1 g, 28%).
Quantity
4.65 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
6.98 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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